![molecular formula C14H30OS B072744 Ethanol, 2-(dodecylthio)- CAS No. 1462-55-1](/img/structure/B72744.png)
Ethanol, 2-(dodecylthio)-
Overview
Description
“Ethanol, 2-(dodecylthio)-” is a chemical compound with the molecular formula C14H30OS . It contains 46 atoms in total, including 30 Hydrogen atoms, 14 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule contains a total of 45 bonds, including 15 non-Hydrogen bonds, 13 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfide .
Synthesis Analysis
The synthesis of ethanol and its derivatives has been a topic of interest in various research studies . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(dodecylthio)-” is characterized by a total of 45 bonds, including 15 non-Hydrogen bonds, 13 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfide . The average mass of the molecule is 246.452 Da .
Chemical Reactions Analysis
The chemical reactions involving ethanol and its derivatives have been extensively studied . Ethanol produced by fermentation, called bioethanol, accounts for approximately 95% of the ethanol production . It is recently widely used as an additive to gasoline . Recent studies of ethanol and its metabolites have contributed substantially to our understanding of the neurobiological actions of ethanol on GABAergic and glutamatergic systems, and also have highlighted the role of ethanol metabolites in modulating mesolimbic dopamine transmission .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanol, 2-(dodecylthio)-” are characterized by its molecular formula C14H30OS and its molecular weight of 246.4524 . More detailed information about its physical and chemical properties may be found in specialized databases or literature .
Scientific Research Applications
Electrocatalysis in Deep Eutectic Solvents
“Ethanol, 2-(dodecylthio)-” can be used in electrocatalysis within deep eutectic solvents (DESs). DESs are renowned for their eco-friendly, safe, and cost-effective nature, and they present myriad advantages, including extensive opportunities for material innovation and utilization as reaction media in electrocatalysis .
Direct Anodic (Thio)acetalization of Aldehydes
This compound can be used in the direct anodic (thio)acetalization of aldehydes with alcohols (thiols) under neutral conditions. This process provides (thio)acetals with good functional group tolerance and a wide scope for both aldehydes and (thio)alcohols .
Hydrogenation of CO2 to Form Ethanol Products
“Ethanol, 2-(dodecylthio)-” can be used in the hydrogenation of CO2 to form ethanol products from syngas. This process is typically carried out using Cu-based catalysts .
Mechanism of Action
Target of Action
Ethanol, a component of this compound, is known to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids . It acts as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Mode of Action
It modifies their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds to GABA, glycine, NMDA receptors and modulates their effects .
Biochemical Pathways
Ethanol, a component of this compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a component of this compound, promotes cell cycle progression, increases neurosphere number and diversity in size, without inducing apoptosis . It also reduces stem cell diversity, suggesting that ethanol promotes stem to blast cell maturation .
Action Environment
The interaction of the reactant/solvent with the surface group of the catalyst is important in the activity and selectivity of photocatalytic reactions .
Safety and Hazards
The safety data sheet for ethanol indicates that it is highly flammable and causes serious eye irritation . It may also cause damage to organs such as the eyes and the central nervous system . Precautionary measures include avoiding release to the environment and taking off immediately all contaminated clothing in case of skin contact .
Future Directions
The future of ethanol and its derivatives lies in the development of second-generation biofuels produced from lignocellulosic biomass . These biofuels are considered a sustainable energy source and require further purification for uses other than fuel . The production of second-generation biofuels is still in the development stages, and researchers are exploring different alternatives according to each region .
properties
IUPAC Name |
2-dodecylsulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRWAHWDCHWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073944 | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(dodecylthio)- | |
CAS RN |
1462-55-1 | |
Record name | 2-(Dodecylthio)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiapentadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dodecylthio)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-THIAPENTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYY9XCM4E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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